
N-(Phosphonoacetyl)aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of N-(Phosphonoacetyl)aspartic acid involves several synthetic routes. One common method includes the reaction of L-aspartic acid dibenzyl ester p-toluenesulfonate with triethylamine, followed by the addition of phosphonoacetic acid . The resulting product is then purified through a series of washing procedures using water and ethanol to reduce impurities . Industrial production methods focus on the large-scale preparation of the tetrasodium and disodium salts of this compound, which are more soluble and easier to handle .
化学反応の分析
N-(Phosphonoacetyl)aspartic acid undergoes various chemical reactions, primarily involving its role as an inhibitor of aspartate transcarbamylase . This compound does not typically undergo oxidation or reduction reactions but is involved in substitution reactions where it interacts with the enzyme’s active site . Common reagents used in these reactions include triethylamine and phosphonoacetic acid . The major product formed from these reactions is the inhibition complex with aspartate transcarbamylase, which effectively blocks pyrimidine biosynthesis .
科学的研究の応用
N-(Phosphonoacetyl)aspartic acid has a wide range of scientific research applications. In chemistry, it is used as a transition state analogue inhibitor to study enzyme kinetics and mechanisms . In biology and medicine, it is primarily used in cancer research due to its ability to inhibit pyrimidine biosynthesis, which is crucial for DNA and RNA synthesis in rapidly dividing cells . This compound has shown significant activity against Lewis lung carcinoma, B16 melanoma, and glioma, making it a promising candidate for cancer treatment . Additionally, it is used in combination chemotherapy, particularly with 5-fluorouracil, to enhance its therapeutic effects .
作用機序
The mechanism of action of N-(Phosphonoacetyl)aspartic acid involves its inhibition of aspartate transcarbamylase, an enzyme critical for the de novo synthesis of pyrimidines . By binding to the enzyme’s active site, this compound prevents the formation of carbamoyl aspartate, thereby blocking the pyrimidine biosynthesis pathway . This inhibition leads to a decrease in the availability of pyrimidines, which are essential for DNA and RNA synthesis, ultimately resulting in the suppression of tumor cell growth .
類似化合物との比較
N-(Phosphonoacetyl)aspartic acid is unique in its specific inhibition of aspartate transcarbamylase. Similar compounds include sparfosic acid, which also targets the pyrimidine biosynthesis pathway but through different mechanisms . Other related compounds are various transition state analogues used to study enzyme kinetics and inhibition . The uniqueness of this compound lies in its high specificity and potency as an inhibitor of aspartate transcarbamylase, making it a valuable tool in both research and therapeutic applications .
特性
IUPAC Name |
2-[(2-phosphonoacetyl)amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKNRXZVGOYGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866191 |
Source


|
| Record name | N-(Phosphonoacetyl)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76338-95-9 |
Source


|
| Record name | NSC281263 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
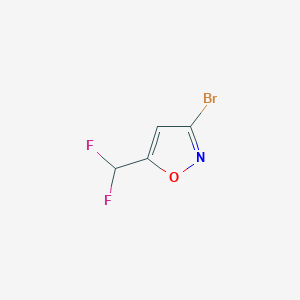
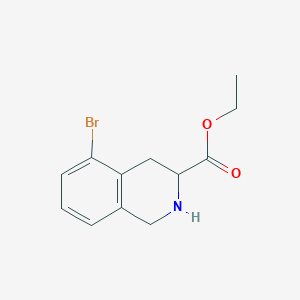

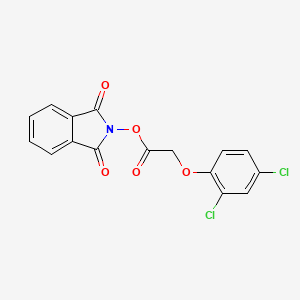
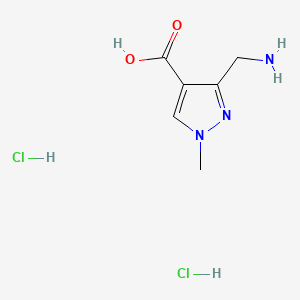
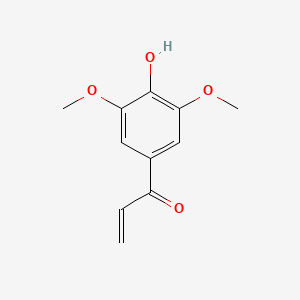


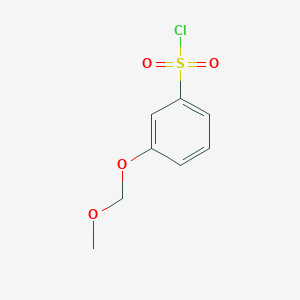
![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)
